![molecular formula C10H14O3 B14631387 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 52804-46-3](/img/structure/B14631387.png)
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound that features a pentynone backbone with a tetrahydropyranyl ether substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the protection of alcohols using tetrahydropyranyl (THP) groups. One common method involves the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . The resulting THP ethers are resilient to a variety of reactions and can be deprotected by acid-catalyzed hydrolysis to restore the parent alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its role as a protecting group. The tetrahydropyranyl group stabilizes the alcohol, preventing it from reacting under various conditions. This protection is achieved through the formation of a stable ether linkage, which can be selectively cleaved under acidic conditions to regenerate the free alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran-2-one: A lactone with a six-membered ring structure.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of potential HDAC inhibitors.
Uniqueness
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its combination of a pentynone backbone with a tetrahydropyranyl ether substituent. This structure provides both stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
52804-46-3 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-(oxan-2-yloxy)pent-3-yn-2-one |
InChI |
InChI=1S/C10H14O3/c1-9(11)5-4-8-13-10-6-2-3-7-12-10/h10H,2-3,6-8H2,1H3 |
Clé InChI |
HIQFRGLTBWRGKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C#CCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


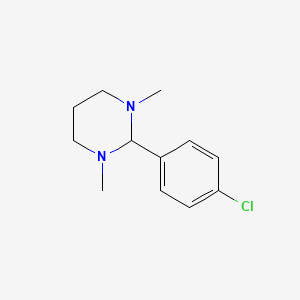
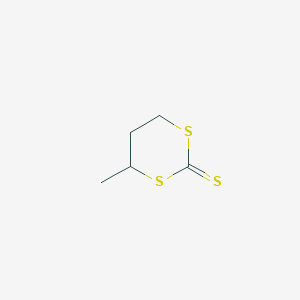
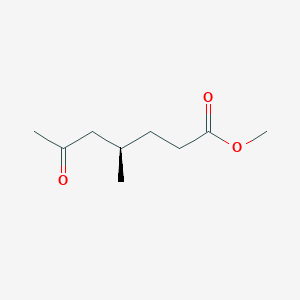
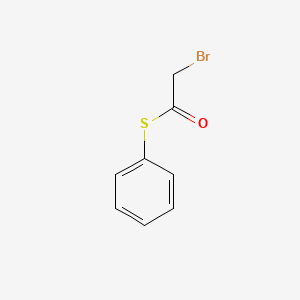
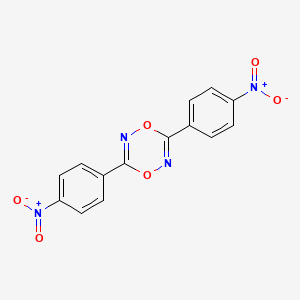


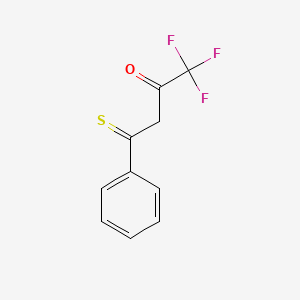
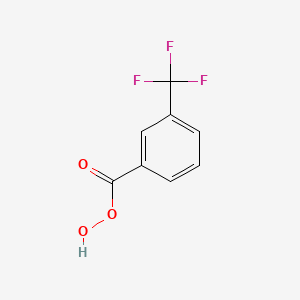
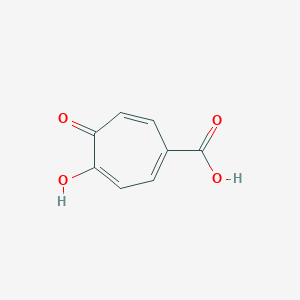
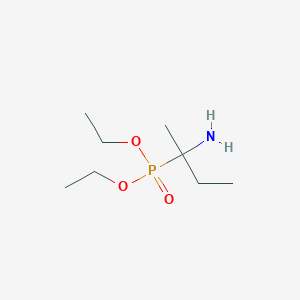
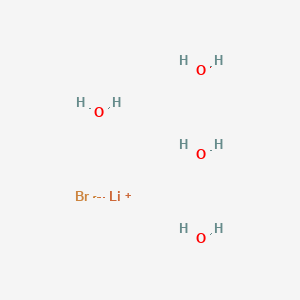
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
